3-Hydroxy Desoxy-dihydroartemisinin
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Overview
Description
3-Hydroxy Desoxy-dihydroartemisinin is a derivative of artemisinin, a compound originally extracted from the plant Artemisia annua Artemisinin and its derivatives are well-known for their potent antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Desoxy-dihydroartemisinin typically involves the reduction of artemisinin. One common method is the reduction of artemisinin using sodium borohydride, which converts the lactone moiety of artemisinin into a lactol. This reaction is carried out under mild conditions to preserve the integrity of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Desoxy-dihydroartemisinin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can further modify the structure of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different hydroxylated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-Hydroxy Desoxy-dihydroartemisinin has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other artemisinin derivatives.
Biology: The compound is studied for its potential biological activities, including antimalarial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-Hydroxy Desoxy-dihydroartemisinin involves the generation of reactive oxygen species (ROS) and carbon-centered radicals. These reactive species can damage essential macromolecules in target cells, leading to cell death. The compound targets various molecular pathways, including apoptosis-related proteins (BAX, FASL, caspase-3), multi-drug resistance genes, and inflammation-related molecules (NF-κB, COX2) .
Comparison with Similar Compounds
- Deoxydihydroartemisinin
- 3-Desoxy-dihydroartemisinin
- Dihydroartemisinin-furano acetate-d3
- Deoxyartemisinin
- Artemisinin G
- Artemisinin B
Uniqueness: 3-Hydroxy Desoxy-dihydroartemisinin stands out due to its unique hydroxyl group, which can influence its reactivity and biological activity. This hydroxyl group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications .
Properties
IUPAC Name |
1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-7-4-5-9-8(2)12(17)18-13-15(9)10(7)6-11(16)14(3,19-13)20-15/h7-13,16-17H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYSVFNZNVQCLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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